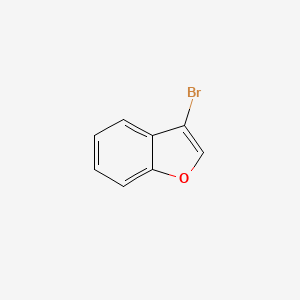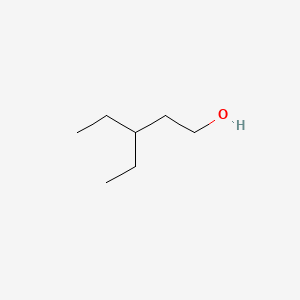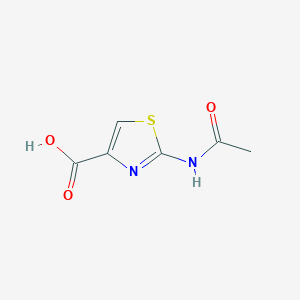
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the thiadiazol-2-amine class of compounds. It is a colorless solid with a melting point of 86.5 °C and a boiling point of 222.5 °C. It is soluble in water, ethanol, and methanol, and is insoluble in ether, benzene, and chloroform. This compound has applications in scientific research and is used in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been synthesized and tested for its potential anticancer properties. Studies have shown that certain analogs exhibit significant activity against various cancer cell lines. For instance, one analog demonstrated a 41.25% growth inhibition of the CNS cancer cell line SNB-75 . These findings suggest that derivatives of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine could be promising candidates for developing new anticancer drugs.
Neurodegenerative Disease Research
The compound has been used in the synthesis of radiotracers like [18F]Anle138b, which target α-synuclein aggregates. These aggregates are associated with Parkinson’s disease and other α-synucleinopathies. The ability to image these aggregates using PET scans can aid in early diagnosis and the development of new therapeutics .
Toxicity Prediction
Toxicity prediction is another important application. Before proceeding to clinical trials, it is vital to understand the toxicological profile of new compounds. 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine and its derivatives are analyzed for their potential toxicity, which is a critical factor in drug development .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target biotin carboxylase . Biotin carboxylase plays a crucial role in fatty acid synthesis and energy production in cells.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit their targets by binding to the active site, thereby preventing the normal functioning of the target .
Biochemical Pathways
Given its potential target, it may affect the fatty acid synthesis pathway and energy production in cells .
Pharmacokinetics
Similar compounds have been found to be rapidly cleared from the blood circulatory system , suggesting a short half-life.
Result of Action
Similar compounds have demonstrated significant anticancer activity against a few cancer cell lines .
Action Environment
Similar compounds have been found to be stable under normal laboratory conditions .
Propiedades
IUPAC Name |
5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKBSBAYTFZMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267639 | |
| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
108656-65-1 | |
| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108656-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)







![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)




